4-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Description

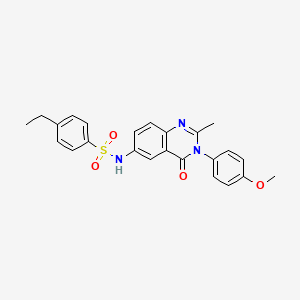

4-Ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative incorporating a quinazolinone scaffold. Its structure combines a benzenesulfonamide group linked to a substituted 3,4-dihydroquinazolin-4-one moiety. While its specific biological activity remains understudied, sulfonamide-quinazolinone hybrids are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

4-ethyl-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-4-17-5-12-21(13-6-17)32(29,30)26-18-7-14-23-22(15-18)24(28)27(16(2)25-23)19-8-10-20(31-3)11-9-19/h5-15,26H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKKLMMDBWHNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a derivative of quinazolinone and benzenesulfonamide, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features an ethyl group, a methoxyphenyl moiety, and a quinazolinone core, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cyclooxygenase (COX) enzymes and potential anticancer properties.

1. COX Inhibition

A study evaluated the COX-2 inhibitory activity of various quinazolinone derivatives, including the target compound. The results indicated that This compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

| Compound Name | COX-2 Inhibition (%) | Concentration (μM) |

|---|---|---|

| Target Compound | 47.1 | 20 |

| Other Derivatives | Varies | Varies |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of COX Enzymes : By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, which are implicated in pain and inflammation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is facilitated by the activation of caspase cascades and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- In Vitro Studies : In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant cytotoxicity .

- Animal Models : Preclinical studies involving animal models have demonstrated that administration of this compound leads to reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent .

Scientific Research Applications

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. The specific compound has shown promise against various bacterial strains, potentially through inhibition of folate synthesis pathways.

- Anticancer Properties : Studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. The presence of the methoxyphenyl group may enhance selectivity towards cancer cells while reducing toxicity to normal cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrase and acetylcholinesterase, which are relevant in conditions like glaucoma and Alzheimer's disease respectively.

Case Studies

Several studies have highlighted the efficacy of similar compounds, providing insights into the potential applications of 4-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide:

Table 1: Summary of Biological Activities

Mechanistic Insights

The mechanism of action of this compound can be attributed to its structural features which allow it to interact with specific biological targets. The sulfonamide moiety is known to mimic p-amino benzoic acid (PABA), thus inhibiting bacterial growth by blocking folate synthesis. Additionally, the quinazoline structure may facilitate interactions with various enzymes involved in cancer metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of the compound with related sulfonamide derivatives:

Critical Observations

Crystallographic Insights: Structural studies of analogues (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal planar sulfonamide groups and hydrogen-bonding networks critical for stability . The target compound’s quinazolinone ring likely introduces conformational rigidity, affecting binding to biological targets.

Synthetic Challenges: The quinazolinone core requires multi-step synthesis, unlike simpler sulfonamides. This complexity may limit scalability compared to derivatives like N-(4-methoxyphenyl)benzenesulfonamide .

Research Findings and Data Gaps

- Antimicrobial Activity : While N-(4-methoxyphenyl)benzenesulfonamide derivatives show MIC values of 8–32 µg/mL against S. aureus , the target compound’s activity remains untested.

- Computational Predictions: Molecular docking suggests the quinazolinone core in the target compound may bind strongly to ATP pockets in kinases (e.g., VEGFR2), but experimental validation is lacking.

- Toxicity Profile: No in vivo data exists for the target compound, unlike its simpler analogues, which exhibit low cytotoxicity in mammalian cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide?

- Methodology : Begin with condensation reactions involving substituted benzaldehydes and triazole derivatives under reflux conditions with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization (similar to methods in and ). Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry, incorporating statistical analysis to minimize trial-and-error approaches .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the compound’s structure?

- Methodology : Perform H and C NMR to verify substituent positions on the quinazolinone and benzenesulfonamide moieties. Mass spectrometry (HRMS) should confirm molecular weight. Compare spectral data with structurally analogous compounds (e.g., sulfonamide derivatives in and ) to validate functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for kinase inhibition (due to the quinazolinone scaffold) or antimicrobial activity using microdilution assays. Reference protocols from sulfonamide-based compounds in and , ensuring dose-response curves and IC calculations .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved target selectivity?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model ligand-receptor interactions. Use reaction path search algorithms (as in ) to predict regioselectivity in sulfonamide substitutions. Validate with molecular docking studies against target proteins (e.g., EGFR for quinazolinones) .

Q. What strategies resolve contradictions in solubility and bioavailability data for this compound?

- Methodology : Apply Hansen solubility parameters and molecular dynamics simulations to analyze solvent interactions. Use membrane permeability assays (e.g., PAMPA) to correlate computational predictions with experimental results. Cross-reference with CRDC classifications for separation technologies ( , RDF2050104) to optimize formulations .

Q. How do reaction fundamentals inform scalable reactor design for this synthesis?

- Methodology : Utilize CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to model heat/mass transfer in continuous-flow reactors. Integrate process control systems ( ) to monitor intermediates and reduce side reactions. Validate with pilot-scale experiments .

Q. What advanced statistical methods address variability in biological activity data?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS) to identify key structural descriptors influencing activity. Use Bayesian optimization to refine synthetic pathways, leveraging feedback loops between experimental and computational data ( and ) .

Key Considerations

- Avoid Commercial Sources : Reliable data should derive from peer-reviewed syntheses ( ) or computational frameworks ( ), not vendor catalogs.

- Contradiction Management : Cross-validate experimental results with computational models (e.g., ICReDD’s feedback loop in ) to resolve discrepancies.

- Ethical Compliance : Adhere to safety protocols for hazardous intermediates (e.g., chlorinated reagents in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.